

Optimizing reaction conditions for the synthesis of Mirabegron

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethylamine

Cat. No.: B083115

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Technical Support Center: Synthesis of Mirabegron

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Mirabegron.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Mirabegron?

A1: The most frequently reported chiral starting materials for the synthesis of Mirabegron are (R)-mandelic acid and (R)-styrene epoxide.[1] The choice of starting material often influences the overall synthetic strategy and the types of impurities that may be encountered.

Q2: What are the key reaction steps in the synthesis of Mirabegron starting from (R)-mandelic acid?

A2: A common synthetic route from (R)-mandelic acid involves four main steps:

- Amide Formation: Condensation of (R)-mandelic acid with 2-(4-nitrophenyl)ethanamine.
- Amide Reduction: Reduction of the amide to form the corresponding amine.



- Nitro Group Reduction: Reduction of the nitro group to an aniline.
- Final Coupling: Amide coupling of the aniline intermediate with 2-(2-aminothiazol-4-yl)acetic acid to yield Mirabegron.

Q3: What are the critical impurities to monitor during Mirabegron synthesis?

A3: Several impurities can form during the synthesis of Mirabegron, and their control is crucial for the quality of the final active pharmaceutical ingredient (API). Key impurities include:

- Chiral Impurities: The (S)-enantiomer of Mirabegron is a critical impurity that needs to be controlled, with limits in some pharmacopeias as low as 0.2%. Chiral impurities can arise from the starting materials or during the synthesis.[2]
- Process-Related Impurities: These can include unreacted starting materials, intermediates, and byproducts from side reactions. One such impurity is a dehydroxyl impurity, which is very similar in properties to Mirabegron and difficult to remove by conventional purification methods.[3]
- Degradation Products: Mirabegron can degrade under certain conditions. For instance, N-formyl Mirabegron can form as a degradation product due to the presence of formic acid impurities in pharmaceutical excipients.[4][5] Other degradation products have been identified during accelerated stability tests.[4]
- Nitrosamine Impurities: N-nitroso-Mirabegron and related nitrosamine impurities are also a concern and may be present in the final API.[6]

Troubleshooting Guide

Issue 1: Low Yield in the Final Coupling Step

- Q: My final coupling reaction between (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol and 2-aminothiazole-4-yl-acetic acid using EDC.HCl is giving a low yield. What are the possible causes and solutions?
- A:

Troubleshooting & Optimization





- Suboptimal pH: The pH of the reaction mixture is critical for the efficiency of carbodiimidemediated couplings. Ensure the pH is maintained in the optimal range (typically 4-6) to facilitate the reaction.
- Reagent Degradation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) is moisture-sensitive. Use fresh, high-quality EDC.HCl and handle it under anhydrous conditions.
- Inadequate Activation: Ensure complete activation of the carboxylic acid before adding the amine. You can monitor the formation of the active ester intermediate if your analytical methods allow.
- Side Reactions: The active ester can react with nucleophiles other than the desired amine.
 Running the reaction at a lower temperature may help to minimize side reactions.
- Sub-optimal Solvent: The reaction is often carried out in water.[7] Ensure that the
 reactants are sufficiently soluble in the chosen solvent system. A mixture of organic
 solvents and water might be necessary in some cases.

Issue 2: Incomplete Reduction of the Nitro Group

• Q: I am observing incomplete reduction of the nitro group to an amine when using Raney Nickel and hydrogen gas. How can I improve this reaction?

A:

- Catalyst Activity: The activity of Raney Nickel can vary. Ensure you are using a fresh and active catalyst. The amount of catalyst may also need to be optimized.
- Hydrogen Pressure: The pressure of the hydrogen gas can significantly influence the reaction rate. While some procedures may work at atmospheric pressure, others may require higher pressures.[1]
- Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to go to completion. Monitor the reaction progress by TLC or HPLC.



 Solvent Choice: Methanol is a commonly used solvent for this reduction. Ensure the solvent is of appropriate quality and is deoxygenated before use.

Issue 3: Formation of N-alkylated Derivatives in Epoxide Ring-Opening

- Q: When reacting (R)-styrene epoxide with the amine intermediate, I am getting a significant amount of N-alkylated byproducts, leading to a low yield of Mirabegron. How can I minimize this?
- A: The formation of N-alkylated derivatives is a known issue in this step, where the product Mirabegron reacts further with the epoxide.[1]
 - Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine may not be beneficial in this case.
 - Reaction Conditions: The reaction is often performed by refluxing in isopropanol.[1]
 Lowering the reaction temperature and extending the reaction time might reduce the rate of the side reaction.
 - Alternative Catalysts/Additives: The use of certain additives or catalysts could potentially improve the selectivity of the reaction. However, the literature suggests that this step can be inefficient.[1]

Quantitative Data Summary

Table 1: Reported Yields for Key Reaction Steps in Mirabegron Synthesis



Step	Starting Material	Reagents and Conditions	Product	Yield (%)	Reference
Amide Formation	(R)-Mandelic acid, 2-(4- nitrophenyl)et hanamine	Trimethyl borate, Triethylamine , Methanol, reflux 12 hrs	(R)-2- hydroxy-N-(4- nitrophenethy I)-2- phenylaceta mide	-	
Amide Reduction	(R)-2- hydroxy-N-(4- nitrophenethy I)-2- phenylaceta mide	NaBH4, lodine, THF, reflux 5 hrs	(R)-2-((4- nitrophenethy l)amino)-1- phenylethano l	-	
Nitro Reduction	(R)-2-((4- nitrophenethy I)amino)-1- phenylethano	Raney Nickel, H2, Methanol	(R)-2-((4- aminophenet hyl)amino)-1- phenylethano	-	
Final Coupling	(R)-2-[[2-(4-aminophenyl) ethyl]-amino]-1-phenylethano l monohydroch loride, 2-aminothiazole -4-yl-acetic acid	EDC.HCI, conc. HCI, Water, 28°C, 3 hrs	Mirabegron	84.5	[7]



	Amine				
Epoxide Ring Opening	intermediate, (R)-styrene oxide	Isopropanol, 80-85°C, 16h	Mirabegron	27	[1]

Note: Yields can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of Mirabegron via Final Coupling Reaction[7]

Step 1: Reaction Setup

- To a suitable reaction vessel, add (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol monohydrochloride (100 g), 2-aminothiazole-4-yl-acetic acid (55.10 g), concentrated hydrochloric acid (35.61 g), and water (1500 mL).
- Stir the mixture at 28°C (±2°C) to form a solution.

Step 2: Addition of Coupling Agent

- To the stirred solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (72.01 g) at 28°C (±2°C).
- Stir the mixture for 1 hour.
- Add an additional portion of EDC.HCl (7.2 g) to the mixture at 28°C (±2°C) and continue stirring for 2 hours.

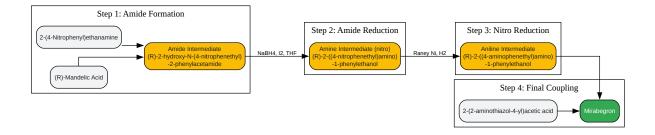
Step 3: Work-up and Isolation

- Wash the reaction mass with a mixture of ethyl acetate (400 mL) and n-butanol (100 mL).
- To the reaction mixture, add n-butanol (1000 mL) followed by an aqueous solution of ammonia (20%, 80 mL).



- Separate the organic layer and wash it successively with 5% aqueous ammonia (1000 mL) and then with water.
- Partially concentrate the organic layer under vacuum and raise the temperature to 68°C (±2°C).
- To this solution, add toluene (1400 mL) and gradually cool to room temperature.
- Filter the solid that precipitates, wash it with toluene, and dry under vacuum at 48°C (±2°C) to obtain Mirabegron.

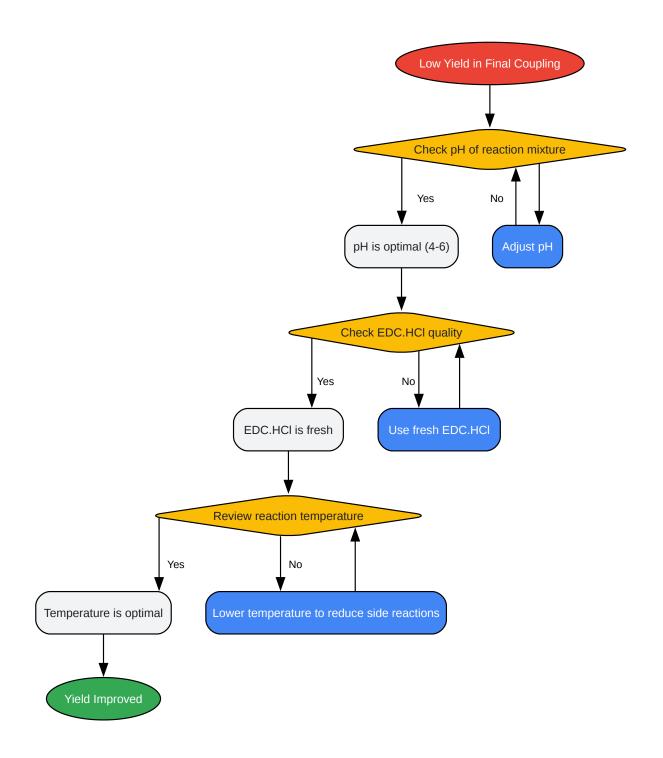
Visualizations



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Caption: Synthetic pathway of Mirabegron starting from (R)-mandelic acid.





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